5-Hydroxypyren-4-yl dimethyl phosphate
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Overview
Description
5-Hydroxypyren-4-yl dimethyl phosphate is a chemical compound with the molecular formula C18H15O5P. It is known for its unique structure, which includes a pyrene moiety and a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyren-4-yl dimethyl phosphate typically involves the phosphorylation of 5-hydroxypyrene. This can be achieved through a reaction with dimethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyren-4-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrene-4-one derivatives, while substitution reactions can produce various functionalized pyrene derivatives .
Scientific Research Applications
5-Hydroxypyren-4-yl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving fluorescence due to the pyrene moiety’s fluorescent properties.
Industry: Used in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 5-Hydroxypyren-4-yl dimethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in various biological processes. The pyrene moiety can intercalate with DNA, making it useful in studies related to genetic material .
Comparison with Similar Compounds
Similar Compounds
Azamethiphos: Another organophosphate compound with different applications.
Fenpyroximate: A phenoxypyrazole compound used as an acaricide.
Uniqueness
5-Hydroxypyren-4-yl dimethyl phosphate is unique due to its combination of a pyrene moiety and a phosphate group, which imparts distinct chemical and physical properties. This makes it versatile for various applications in scientific research and industry .
Properties
CAS No. |
15052-42-3 |
---|---|
Molecular Formula |
C18H15O5P |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(5-hydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C18H15O5P/c1-21-24(20,22-2)23-18-14-8-4-6-12-10-9-11-5-3-7-13(17(18)19)15(11)16(12)14/h3-10,19H,1-2H3 |
InChI Key |
HWCHZQZBNHUGGP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(C2=CC=CC3=C2C4=C(C=CC=C41)C=C3)O |
Origin of Product |
United States |
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